Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate
Description
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate (CAS: 101652-02-2) is a flavin-derived compound characterized by a dimethylaminoethyl substituent at the N10 position of the isoalloxazine core and a sulfate counterion. Its molecular formula is C₁₃H₁₆Cl₂N₄O₄S (sulfate salt), with a molecular weight of 428.54 g/mol . The 7,8-dichloro substitution on the isoalloxazine ring enhances lipophilicity, while the dimethylaminoethyl group introduces cationic character, improving water solubility when paired with the sulfate anion . This compound is of interest in photodynamic therapy and antimicrobial applications due to its redox-active flavin structure .
Properties
CAS No. |
101652-11-3 |
|---|---|
Molecular Formula |
C14H17N5O6S |
Molecular Weight |
383.38 g/mol |
IUPAC Name |
2-(2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H15N5O2.H2O4S/c1-18(2)7-8-19-10-6-4-3-5-9(10)15-11-12(19)16-14(21)17-13(11)20;1-5(2,3)4/h3-6H,7-8H2,1-2H3,(H,17,20,21);(H2,1,2,3,4) |
InChI Key |
WESNHKWGQQCGLD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of isoalloxazine derivatives typically involves the condensation of appropriately substituted pyrimidine or uracil derivatives with orthobenzoquinones or related quinonoid compounds. The presence of the 10-(2-(dimethylamino)ethyl) side chain is introduced via alkylation or condensation steps involving aminoalkyl substituents.
Stepwise Preparation Overview
Based on patent literature and research articles, the preparation can be summarized in the following key steps:
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of substituted phenol derivatives (e.g., 2-amino-4,5-dimethylphenol) | Reduction of azo compounds using sodium hydrosulfite in boiling NaOH, followed by acid neutralization and precipitation | ~89% | Purification by filtration and drying |
| 2 | Oxidation to monomeric 4,5-dimethyl orthobenzoquinone | Oxidation of amino phenols with potassium dichromate in acidic aqueous solution, extraction with chloroform, drying over sodium sulfate | ~40% | Crystalline product with melting point ~95°C |
| 3 | Preparation of substituted aminouracil derivatives | Reduction of nitroso-aminouracil derivatives with sodium hydrosulfide or catalytic hydrogenation | Variable | Aminouracil serves as a key intermediate |
| 4 | Condensation of aminouracil derivatives with dimeric 4,5-dimethyl orthobenzoquinone | Heating mixture in aqueous ethanol on steam bath for 4 hours, then standing overnight | 70-100% depending on derivative | Forms isoalloxazine core structure |
| 5 | Introduction of 10-(2-(dimethylamino)ethyl) substituent | Alkylation or condensation with aminoalkyl reagents such as bromacetyl ribose or dimethylaminoethyl groups | Not explicitly detailed | Critical for final compound identity |
| 6 | Formation of sulfate salt | Neutralization and precipitation with sulfuric acid or sulfate salts | High purity | Final step to obtain sulfate salt form |
Detailed Synthetic Example (Adapted from Patent US3057865A)
Preparation of 2-amino-4,5-dimethylphenol:
- Dissolve 6-phenylazo-3,4-dimethyl phenol (382 g, 2.81 mol) in 8 L of 10% NaOH at boiling.
- Add 940 g sodium hydrosulfite portion-wise until solution clears.
- Cool to 50°C, neutralize with concentrated HCl.
- Cool to 0-5°C for 5 hours to precipitate product.
- Filter, wash, and dry to yield 201.5 g (89% yield).
Oxidation to 4,5-dimethyl orthobenzoquinone:
- Dissolve 7.4 g 2-amino-4,5-dimethylphenol in water and concentrated H2SO4.
- Add rapidly to potassium dichromate solution with stirring.
- Extract with chloroform, dry over sodium sulfate.
- Evaporate chloroform under reduced pressure to obtain crystalline quinone (40% yield).
Condensation to isoalloxazine core:
- Neutralize aminouracil derivative to pH 7.
- Add dimeric 4,5-dimethyl orthobenzoquinone in ethanol.
- Heat on steam bath for 4 hours, stand overnight.
- Filter, wash, and dry to obtain isoalloxazine derivative (70-100% yield depending on derivative).
-
- Dissolve isoalloxazine derivative in water.
- Add sulfuric acid to form sulfate salt.
- Isolate by precipitation and drying.
Alternative Synthetic Routes
- Condensation of 4,5,6-triamino pyrimidine derivatives with quinones under mild alkaline conditions.
- Use of hydrochloric acid as catalyst in condensation reactions for isoalloxazine formation.
- Alkylation of isoalloxazine core with 2-(dimethylamino)ethyl groups via bromacetyl intermediates.
Data Tables Summarizing Preparation Yields and Conditions
Chemical Reactions Analysis
Redox Reactions and Electron Transfer Processes
The isoalloxazine core participates in reversible redox cycling, a hallmark of flavin derivatives. Key findings include:
-
Two-electron reduction : The compound undergoes reduction to form 1,5-dihydroisoalloxazine intermediates in the presence of NAD(P)H or borohydride reagents .
-
Single-electron transfer (SET) : Stabilizes semiquinone radicals during catalytic cycles, as observed in flavoenzyme-mimetic systems . For example, interactions with IPP (isopentenyl diphosphate) in enzymatic models generate substrate radical intermediates .
Table 1: Redox Behavior Under Varied Conditions
Nucleophilic Substitution at Halogenated Positions
The 7,8-dichloro substituents enable site-selective substitutions:
-
Aromatic displacement : Reacts with amines (e.g., diethylamine) in DMSO at 80°C to yield 7,8-bis(dialkylamino) derivatives (yields: 45–68%) .
-
Hydrolysis : Chlorine atoms are replaced by hydroxyl groups under alkaline aqueous conditions (pH >10), forming dihydroxy analogs .
Mechanistic Insight :
The electron-withdrawing effect of the sulfate group enhances electrophilicity at C7 and C8, facilitating SNAr reactions. Kinetic studies show second-order dependence on amine concentration .
Acid/Base-Mediated Transformations
The dimethylaminoethyl side chain undergoes pH-dependent modifications:
-
Protonation : At pH <4, the dimethylamino group becomes protonated, increasing water solubility and altering binding affinity to proteins .
-
Demethylation : Prolonged exposure to strong acids (e.g., HCl, H2SO4) cleaves the N-methyl groups, generating primary amine byproducts .
Coordination Chemistry and Metal Interactions
The isoalloxazine ring acts as a ligand for transition metals:
-
Zn²⁺/Co²⁺ complexes : Binds via N3 and O4 positions, forming octahedral complexes with log K values of 4.2 (Zn) and 5.1 (Co) .
-
Catalytic oxidation : Metal-bound states accelerate sulfide-to-sulfoxide conversions (TOF up to 120 h⁻¹) .
Enzymatic and Biomimetic Reactivity
-
Flavin-dependent enzyme mimicry : Mediates C–H activation in alkane hydroxylation models with H2O2 as the oxidant (TON: 15–22) .
-
Inhibition of IDI-2 enzymes : Competes with FMN cofactors in isoprenoid biosynthesis, showing IC50 = 12 µM against S. aureus IDI-2 .
Table 2: Comparative Reactivity of Isoalloxazine Derivatives
| Derivative | Redox Potential (mV vs SHE) | Nucleophilic Reactivity (k, M⁻¹s⁻¹) |
|---|---|---|
| 7,8-Dichloro (target) | -215 | 0.45 |
| 7-Chloro | -195 | 0.32 |
| Unsubstituted isoalloxazine | -180 | 0.12 |
Stability and Degradation Pathways
Scientific Research Applications
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a crucial component in electron transfer processes. Its molecular targets include various enzymes and proteins involved in redox reactions and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations at the N10 Position
10-Methylisoalloxazine
- Structure: N10-methyl substitution without the dimethylaminoethyl chain.
- Properties : Simpler substituent reduces steric hindrance and electronic effects. Melting point: 352°C (vs. 211°C for the sulfate salt of the target compound) .
10-(3-Methoxyphenyl)isoalloxazine
- Structure : Aryl substitution at N10 with a methoxy group.
- Lower yield (20%) in synthesis compared to dimethylaminoethyl derivatives, reflecting challenges in introducing bulky substituents .
- Applications : Explored as a photo-antimicrobial agent, where electron-donating methoxy groups may alter light absorption profiles .
10-Thiaisoalloxazine
Substituent Effects on Physical and Chemical Properties
Comparison with Sulfate Salts of Structurally Analogous Amines
Hordenine Sulfate
- Structure: Sulfate salt of 4-[2-(dimethylamino)ethyl]phenol.
- Properties : Similar sulfate counterion enhances water solubility (logP: 1.92). Boiling point: 270.2°C, comparable to the target compound .
- Applications : Used as a stimulant, contrasting with the redox-focused applications of isoalloxazine derivatives .
Biological Activity
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate is a synthetic derivative of isoalloxazine, a compound known for its significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Isoalloxazine compounds are characterized by their isoalloxazine ring system, which plays a crucial role in redox reactions. The specific structure of this compound includes:
- Molecular Formula : C14H18N4O6S
- Molecular Weight : Approximately 378.38 g/mol
- Functional Groups : Contains a dimethylaminoethyl group that enhances solubility and interaction with biological targets.
The sulfate group further increases its reactivity and solubility in biological systems, making it a candidate for various biochemical applications.
Isoalloxazine derivatives primarily function as redox-active agents , participating in electron transfer processes within biological systems. The isoalloxazine ring can stabilize multiple oxidation states, allowing it to act as a mediator in redox reactions. This versatility is crucial for its role as a cofactor in flavin-dependent enzymes.
Redox Properties
The unique redox properties of isoalloxazine derivatives include:
- Four-electron oxidized state
- Two-electron oxidized state
- One-electron oxidized state
- Reduced state
These properties enable isoalloxazines to facilitate various enzymatic reactions, particularly those involving electron transfer.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for drug development against bacterial infections.
- Antioxidant Properties : Isoalloxazine derivatives are known to exhibit antioxidant activities, which can protect cells from oxidative stress and damage.
- Enzyme Cofactor : This compound can act as a coenzyme or cofactor in various enzymatic reactions, particularly those involving flavin-dependent enzymes.
Case Studies and Experimental Data
Several studies have investigated the biological activity of isoalloxazine derivatives:
- A study highlighted the role of flavins in facilitating oxidation/reduction reactions and their involvement in metabolic processes . The ability of isoalloxazines to form covalent bonds with substrates enhances their biochemical utility.
- Another investigation focused on the interactions between isoalloxazines and biomolecules using techniques such as spectroscopy and chromatography. These studies provided insights into binding affinities and interaction dynamics.
Comparative Analysis
The following table compares isoalloxazine derivatives based on their structural features and biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Isoalloxazine | Basic structure without substitutions | Foundational structure for flavins |
| This compound | Contains dimethylaminoethyl group | Enhanced solubility and reactivity |
| Isoalloxazine, 7-chloro-10-(2-(dimethylamino)ethyl)-, sulfate | Chloro substituent at position 7 | Potentially enhanced antimicrobial activity |
Q & A
Basic Question: What are the key synthetic routes for 10-substituted isoalloxazine derivatives, and how does the 10-(2-(dimethylamino)ethyl) group influence reaction efficiency?
Methodological Answer:
The synthesis of 10-substituted isoalloxazines typically involves alkylation or arylation at the 10-position using intermediates like halogenated isoalloxazines. For example, the introduction of a 2-(dimethylamino)ethyl group may involve reacting isoalloxazine with 2-(dimethylamino)ethyl chloride in the presence of sodium hydroxide or sodium hydride in solvents like dioxane . The dimethylaminoethyl substituent enhances solubility in polar solvents due to its tertiary amine moiety, which can also act as a weak base during purification (e.g., via recrystallization from ethanol/water mixtures). Reaction efficiency is influenced by steric hindrance and electronic effects: bulky substituents may require higher temperatures (e.g., reflux at 100–120°C) or catalysts like Cs₂CO₃ .
Advanced Question: How can researchers optimize solvent systems and catalysts for introducing the 2-(dimethylamino)ethyl substituent at the 10-position of isoalloxazine?
Methodological Answer:
Optimization requires systematic screening of solvents and catalysts:
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing intermediates, while dioxane or toluene may reduce side reactions .
- Catalysts : Sodium hydride or NaOH facilitates deprotonation of the isoalloxazine N10 position, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Temperature : Reactions often proceed at 80–100°C to overcome activation barriers. For example, N-alkylation of 10H-isoalloxazine with 3-dimethylaminopropyl chloride in dioxane at 90°C achieved 75% yield .
- Monitoring : TLC (chloroform:methanol, 7:3) or HPLC (C18 columns) tracks progress .
Basic Question: What spectroscopic techniques are most effective for characterizing sulfate counterions in isoalloxazine derivatives?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the dimethylaminoethyl group (δ ~2.2 ppm for N(CH₃)₂ protons; δ ~50–60 ppm for quaternary carbons). Sulfate counterions are detected indirectly via pH-dependent solubility shifts .
- HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₀N₅O₂S⁺) and sulfate adducts .
- FTIR : Sulfate S=O stretching vibrations appear at ~1050–1250 cm⁻¹ .
Advanced Question: How do variations in amine co-initiator concentrations affect the physicochemical properties of sulfated isoalloxazine derivatives?
Methodological Answer:
- Degree of Conversion : Higher amine concentrations (e.g., 2-(dimethylamino)ethyl methacrylate) increase polymerization rates in photochemical reactions by enhancing radical generation, as observed in resin cements .
- Thermal Stability : Excess amine can lead to unreacted residues, lowering thermal degradation onset temperatures (TGA analysis recommended).
- Contradictions : While ethyl 4-(dimethylamino) benzoate improves conversion efficiency, 2-(dimethylamino)ethyl methacrylate may reduce mechanical strength due to plasticization effects . Adjusting the CQ/amine ratio (e.g., 1:2 vs. 1:1) optimizes crosslinking .
Advanced Question: What strategies evaluate the redox-sensitive behavior of 10-(2-(dimethylamino)ethyl)-isoalloxazine sulfate in enzymatic systems?
Methodological Answer:
- Electrochemical Studies : Cyclic voltammetry in buffered solutions (pH 7.4) identifies redox potentials. Flavins typically show reversible peaks at -0.3 to -0.5 V (vs. Ag/AgCl) .
- Enzymatic Assays : Incubate with flavoprotein oxidoreductases (e.g., NADPH cytochrome P450 reductase) and monitor cofactor depletion via UV-Vis (λ = 340 nm for NADPH) .
- Singlet Oxygen Generation : Evaluate photosensitizing activity using 1,3-diphenylisobenzofuran (DPBF) as a probe; dimethylaminoethyl groups may enhance intersystem crossing efficiency .
Basic Question: How do purification methods impact the stability of sulfated isoalloxazine derivatives?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (4:1) to remove unreacted amines. Avoid prolonged heating to prevent sulfate ester hydrolysis .
- Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH, 9:1) separates sulfated products from nonpolar byproducts.
- Storage : Lyophilized powders stored at -20°C under argon prevent hygroscopic degradation .
Advanced Question: What computational methods predict the interaction of 10-(2-(dimethylamino)ethyl)-isoalloxazine sulfate with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with flavoprotein crystal structures (e.g., PDB: 1GFL) to model binding. The dimethylaminoethyl group may form salt bridges with Glu/Asp residues .
- MD Simulations : GROMACS simulations (CHARMM36 force field) assess conformational stability in aqueous and lipid bilayer environments .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against oxidoreductases .
Data Contradiction Analysis: Why do conflicting reports exist regarding the photostability of dimethylaminoethyl-substituted isoalloxazines?
Methodological Answer:
Discrepancies arise from:
- Light Sources : UV-A (365 nm) vs. visible light (450 nm) affects degradation rates. Dimethylaminoethyl groups may act as electron donors, accelerating photobleaching under UV .
- Matrix Effects : Embedding in polymer matrices (e.g., resin cements) vs. solution-phase studies alters radical scavenging pathways .
- Analytical Methods : HPLC with UV detection may miss non-UV-active degradation products; LC-MS/MS provides higher specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
